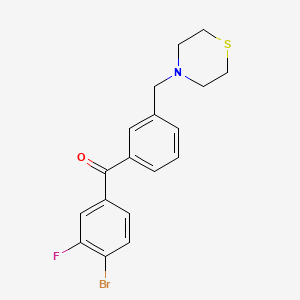

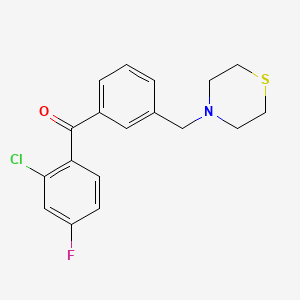

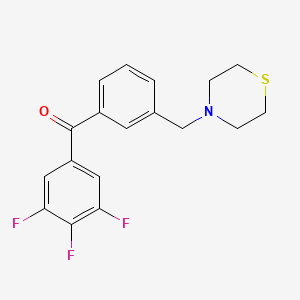

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine and benzophenone derivatives has been a subject of interest due to their potential biological activities. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate has been developed, which showed nanomolar inhibitory activity against hepatitis B virus in vitro . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and morpholino derivatives through a microwave-assisted one-pot process, yielding a 28% overall yield . Additionally, a novel morpholine conjugated benzophenone analogue was synthesized from (4-hydroxy-aryl)-aryl methanones, which exhibited anti-proliferative activity against various neoplastic cells .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various analytical techniques. Single crystal X-ray analysis revealed that the 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the structure of a novel bioactive heterocycle with morpholine was confirmed by X-ray diffraction studies, showing that the piperidine and morpholine rings adopt a chair conformation . These studies often employ Hirshfeld surface analysis to understand intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include aminnation, cyclization, and acidification for the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . The Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence was used for the synthesis of the polyheterocyclic compound . These reactions are carefully designed to achieve high yields and selectivity under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and morpholine rings in the molecules can significantly influence their biological activity and physicochemical properties. For example, fluorinated benzophenone derivatives were synthesized as multipotent agents against Alzheimer's disease, with certain derivatives showing balanced micromolar potency against selected targets . The introduction of fluorine atoms can also affect the lipophilicity and metabolic stability of these compounds, which is crucial for their potential therapeutic applications.

科学研究应用

Antimycobacterial Activity

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone and related compounds demonstrate antimicrobial properties. For example, a study by Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, which are derivatives of 4-fluoro-3-chloroanilline, indicating potential applications in antimicrobial research (Sathe et al., 2011).

Synthesis and Characterization

Shukla et al. (2014) conducted experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, showcasing the compound's utility in the development of new chemical entities (Shukla et al., 2014).

Anti-proliferative Activity

Al‐Ghorbani et al. (2017) investigated novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives for anti-proliferative activity. Their research highlights the compound's potential in cancer treatment (Al‐Ghorbani et al., 2017).

Polymer Synthesis

Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, highlighting applications in polymer science (Ghassemi et al., 2004).

属性

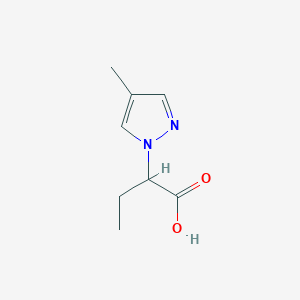

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJXICRJDISMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643554 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone | |

CAS RN |

898750-89-5 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。